1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid
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Overview
Description
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a fluorine atom at the 2-position.
Preparation Methods
The synthesis of 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols, leading to the formation of substituted pyridines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: This compound has a similar structure but with a phenyl ring instead of a pyridine ring. It may exhibit different reactivity and biological activity due to the absence of the nitrogen atom in the ring.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring or carboxylic acid group can be compared to highlight the unique properties conferred by the 2-fluoro-4-pyridyl group.
The uniqueness of this compound lies in its combination of a fluorinated pyridine ring and a cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |
InChI Key |
IPRCHWZZNKFHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)F)C(=O)O |
Origin of Product |
United States |
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